molecular formula C9H9ClO4 B6301539 2-Chloro-4-(methoxymethoxy)-benzoic acid CAS No. 1700623-85-3

2-Chloro-4-(methoxymethoxy)-benzoic acid

Cat. No.: B6301539
CAS No.: 1700623-85-3
M. Wt: 216.62 g/mol
InChI Key: NZROQFOVFDEYBH-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethoxy)-benzoic acid (CAS 1700623-85-3) is a high-purity benzoic acid derivative supplied at 95% purity, with a molecular formula of C9H9ClO4 and a molecular weight of 216.6 g/mol . This compound features a methoxymethoxy (MOM) protecting group, a key characteristic that makes it a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research. The MOM group is commonly used to protect alcohol and phenol functionalities during multi-step synthetic sequences, allowing for selective reactions at other sites on the molecule. While specific biological data for this exact compound is limited in the public domain, its structural features are consistent with those used in developing more complex active molecules. For instance, structurally related 2-chloro-4-methylsulfonyl-benzoic acid is a known metabolite and synthetic intermediate for herbicides such as sulcotrione and benzobicyclon . Furthermore, chloro- and alkoxy-substituted benzoic acids are frequently employed in the synthesis of pharmaceutical candidates; recent research highlights the use of salicylic acid and benzoic acid derivatives in developing new analgesic compounds with potentially reduced side effects . Researchers can utilize this chemical as a versatile precursor for synthesizing novel compounds for various applications, including agrochemical and pharmaceutical discovery. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZROQFOVFDEYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Methoxymethoxy Benzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-chloro-4-(methoxymethoxy)-benzoic acid allows for the logical disconnection of the molecule into simpler, commercially available, or easily synthesizable precursors. This process helps in identifying key bond formations and strategic steps for the forward synthesis.

Strategic Disconnections and Identification of Key Precursors

The primary disconnections for this compound involve the carbon-chlorine bond, the bond between the aromatic ring and the carboxylic acid group, and the ether linkage of the methoxymethyl group.

Disconnection of the C-Cl bond: This leads to the precursor 4-(methoxymethoxy)benzoic acid. The forward reaction would involve an electrophilic aromatic substitution, specifically a chlorination reaction. The directing effects of the existing substituents on the aromatic ring are crucial for the success of this step. The methoxymethoxy group (-O-MOM) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. prepchem.comnih.govresearchgate.netsigmaaldrich.comnih.gov Due to the activating and ortho, para-directing nature of the methoxymethoxy group, direct chlorination is expected to favor substitution at the positions ortho to it, one of which is the desired 2-position.

Disconnection of the C-COOH bond: This suggests two main pathways for the introduction of the carboxylic acid group:

Oxidation: This disconnection points to 2-chloro-4-(methoxymethoxy)toluene as a precursor. The forward synthesis would involve the oxidation of the methyl group to a carboxylic acid.

Carbonylation: This disconnection identifies a di-halogenated precursor such as 1-bromo-2-chloro-4-(methoxymethoxy)benzene. The forward reaction would involve a palladium-catalyzed carbonylation to introduce the carboxylic acid group. nih.gov

Disconnection of the O-MOM ether bond: This reveals 2-chloro-4-hydroxybenzoic acid as a key intermediate. prepchem.comsigmaaldrich.comnih.gov The forward synthesis would involve the protection of the phenolic hydroxyl group using a reagent like chloromethyl methyl ether (MOM-Cl). nih.govgoogle.comorganic-chemistry.orgnih.gov

Based on these disconnections, the following key precursors are identified:

4-Hydroxybenzoic acid researchgate.netnih.gov

4-(Methoxymethoxy)benzoic acid youtube.com

2-Chloro-4-hydroxybenzoic acid prepchem.comsigmaaldrich.comnih.gov

2-Chloro-4-(methoxymethoxy)toluene

1-Bromo-2-chloro-4-(methoxymethoxy)benzene

Construction of the Benzoic Acid Core

The formation of the benzoic acid moiety is a critical step in the synthesis. This can be achieved either by modifying a pre-existing group on the aromatic ring or by directly introducing the carboxyl group.

Oxidation Pathways from Substituted Aromatic Methyl Groups or Aldehydes to Carboxylic Acids

A common and effective method for the synthesis of benzoic acids is the oxidation of a benzylic methyl group. This approach is advantageous when the corresponding toluene (B28343) derivative is readily accessible.

The oxidation of a substituted toluene, such as 2-chloro-4-(methoxymethoxy)toluene, can be accomplished using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic and powerful reagent for this transformation, typically carried out under basic conditions followed by acidification. rsc.org The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated to yield the carboxylic acid. Other oxidation methods include the use of chromic acid or nitric acid. google.com More environmentally benign methods using heterogeneous catalysts and molecular oxygen have also been developed for the oxidation of aromatic methyl groups.

Similarly, if a corresponding benzaldehyde (B42025) is available, it can be readily oxidized to the carboxylic acid using a variety of oxidizing agents, including potassium permanganate, Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide.

Oxidation Reaction Data
Starting Material 2-chloro-4-(methoxymethoxy)toluene
Reagent Potassium permanganate (KMnO₄)
Product This compound
General Conditions Basic solution, heat, followed by acidic workup

Carbonylation Reactions for Carboxylic Acid Formation on Aryl Halides

Palladium-catalyzed carbonylation reactions offer a powerful method for the direct introduction of a carboxylic acid group onto an aromatic ring. This method is particularly useful when an appropriately substituted aryl halide is available.

For the synthesis of this compound, a suitable precursor would be a di-halogenated compound such as 1-bromo-2-chloro-4-(methoxymethoxy)benzene. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective carbonylation at the position of the bromine atom. The reaction is typically carried out under an atmosphere of carbon monoxide using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. nih.gov

Carbonylation Reaction Data
Starting Material 1-bromo-2-chloro-4-(methoxymethoxy)benzene
Reagent Carbon monoxide (CO), Palladium catalyst (e.g., Pd(PPh₃)₄)
Product This compound
General Conditions Base, solvent (e.g., DMF, Toluene), elevated temperature and pressure

Introduction of the Chloro Substituent

The regioselective introduction of the chlorine atom onto the aromatic ring is a pivotal step that relies on the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Halogenation Strategies

The most direct approach for introducing the chloro group is through the electrophilic chlorination of a suitable precursor. The success of this strategy hinges on the directing effects of the substituents already present on the benzene (B151609) ring.

In the case of 4-(methoxymethoxy)benzoic acid, the methoxymethoxy group (-O-MOM) is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance. prepchem.comnih.govresearchgate.netsigmaaldrich.comnih.gov Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. sigmaaldrich.com The powerful activating and directing effect of the -O-MOM group dominates, directing the incoming electrophile (Cl⁺) primarily to the positions ortho to it (positions 2 and 6). Due to steric hindrance from the adjacent carboxylic acid group, substitution at the 2-position is highly favored.

The chlorination can be carried out using various chlorinating agents, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), or with N-chlorosuccinimide (NCS).

An alternative strategy involves the ortho-lithiation of a protected benzoic acid followed by reaction with an electrophilic chlorine source. For instance, directed ortho-metalation of benzoic acids using strong bases like s-butyllithium can create a nucleophilic site ortho to the carboxylate, which can then be quenched with a chlorinating agent. organic-chemistry.org

Electrophilic Chlorination Data
Starting Material 4-(methoxymethoxy)benzoic acid
Reagent Chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) or N-Chlorosuccinimide (NCS)
Product This compound
Regioselectivity The -O-MOM group directs chlorination to the ortho position.

Directed Lithiation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uchicago.edu This approach utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the desired position.

In the context of synthesizing this compound, one could envision a route starting from 4-(methoxymethoxy)benzoic acid. The methoxymethoxy group, while primarily a protecting group, can act as a DMG. However, the carboxylic acid group itself is a potent DMG. nih.gov Studies on substituted benzoic acids have shown that the carboxylate group can direct lithiation to the ortho position. wikipedia.orgfiveable.me For instance, treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. wikipedia.orgfiveable.me

A plausible synthetic sequence could therefore involve:

Protection of a suitable precursor like 4-hydroxybenzoic acid as its methoxymethyl ether.

Directed ortho-lithiation of the resulting 4-(methoxymethoxy)benzoic acid. The carboxylate group would direct the lithiation to the 2-position.

Quenching the generated aryllithium species with a chlorinating agent, such as hexachloroethane (B51795) (C2Cl6), to install the chlorine atom at the 2-position.

The competition between the methoxymethoxy group and the carboxylate as directing groups would need to be carefully considered. Research indicates that the carboxylic acid group often exhibits a strong directing effect in these systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Systems

Nucleophilic aromatic substitution (SNAr) offers another potential pathway. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). smolecule.com

A hypothetical SNAr approach to a precursor for this compound could start from 2,4-dichlorobenzoic acid. In this scenario, one of the chlorine atoms would be selectively replaced by a methoxy-containing nucleophile. The reactivity of the two chlorine atoms is differentiated by their positions relative to the electron-withdrawing carboxylic acid group. The chlorine at the 4-position is para to the carboxyl group, while the chlorine at the 2-position is ortho. Both positions are activated towards nucleophilic attack.

However, achieving selective substitution can be challenging. The relative rates of substitution at the ortho and para positions would depend on a combination of electronic and steric factors. While the fluorine atom is generally the best leaving group in SNAr reactions, followed by the other halogens (F > Cl > Br > I), the reaction conditions can be tuned to favor the displacement of chlorine. libretexts.org A reaction of 2,4-dichlorobenzoic acid with a methoxide (B1231860) source would likely lead to a mixture of products, making this a less direct route to the desired isomer. A more viable SNAr strategy would be to start with a precursor where the desired substitution pattern is more readily achieved, for example, displacing a fluoride (B91410) in a highly activated system.

Incorporation of the Methoxymethoxy Group

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions, particularly basic and nucleophilic environments, and its relative ease of cleavage under acidic conditions. uchicago.eduorganic-chemistry.org

Protection of Phenolic Hydroxyl Groups as Methoxymethyl (MOM) Ethers

The most logical precursor for the target molecule is 2-chloro-4-hydroxybenzoic acid, which is commercially available. organic-chemistry.org The synthesis would then involve the protection of the phenolic hydroxyl group as a MOM ether.

The formation of a MOM ether from a phenol (B47542) is typically achieved by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. The base serves to deprotonate the phenol, generating a more nucleophilic phenoxide that then displaces the chloride from MOM-Cl.

Reagent/Condition Role/Solvent Typical Yield Reference
MOM-Cl, DIPEA Base 85-98%
MOM-Cl, NaH Base 74-96% uchicago.edu
Dimethoxymethane (B151124), P2O5 MOM source/Acid catalyst Good uchicago.edu

This table presents common reagents and conditions for the formation of MOM ethers from hydroxyl groups.

A common and effective set of conditions involves using N,N-diisopropylethylamine (DIPEA) as the base in a solvent like dichloromethane (B109758) (DCM). Alternatively, a stronger base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used. uchicago.edu

When a molecule contains multiple reactive functional groups, chemoselectivity becomes a critical consideration. In the case of 2-chloro-4-hydroxybenzoic acid, there are two acidic protons: the phenolic hydroxyl and the carboxylic acid proton. The reaction with a base and MOM-Cl must selectively O-alkylate the phenol without significant reaction at the carboxylate group.

The carboxylate anion, being less nucleophilic than the phenoxide, is less likely to react with MOM-Cl to form an unstable acylal. However, to ensure selectivity, the reaction conditions can be optimized. Often, the carboxylic acid is deprotonated first with one equivalent of base, and then a second equivalent of base is used to generate the phenoxide for the subsequent etherification. The choice of base and reaction temperature can be crucial in controlling this selectivity. For instance, using a hindered base like DIPEA can favor the deprotonation of the more accessible phenol. The development of orthogonal protecting group strategies, where different functional groups can be protected and deprotected under distinct conditions, is a cornerstone of modern organic synthesis. wikipedia.orgfiveable.me

Direct Etherification or Alkylation of Hydroxy-Substituted Benzoic Acid Precursors

The most direct and practical synthesis of this compound involves the direct etherification of 2-chloro-4-hydroxybenzoic acid. This one-step transformation focuses on the protection of the phenolic hydroxyl group.

The process would involve dissolving 2-chloro-4-hydroxybenzoic acid in a suitable solvent, such as DMF or THF, and treating it with a base like sodium hydride or potassium carbonate to deprotonate both the carboxylic acid and the phenol. Subsequent addition of chloromethyl methyl ether (MOM-Cl) would lead to the selective O-alkylation of the phenoxide. An acidic workup would then protonate the carboxylate to yield the final product, this compound.

Compound Name Structure
This compound ClC6H3(OCH2OCH3)COOH
2,4-Dichlorobenzoic acid C7H4Cl2O2
2-chloro-4-hydroxybenzoic acid C7H5ClO3
4-(methoxymethoxy)benzoic acid C9H10O4
4-hydroxybenzoic acid C7H6O3
Chloromethyl methyl ether CH3OCH2Cl
N,N-Diisopropylethylamine C8H19N
Hexachloroethane C2Cl6
Sodium hydride NaH

Convergent and Linear Synthetic Sequences

The synthesis of this compound is most commonly approached through a linear synthetic sequence. This strategy involves the sequential modification of a starting material, step-by-step, to arrive at the final product. A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, has not been extensively reported for this specific compound.

Scheme 1: Linear Synthesis of this compound

(Image depicting the conversion of 2-Chloro-4-hydroxybenzoic acid to this compound)

This single-step transformation is the cornerstone of the linear synthesis for this compound.

Optimization of Reaction Conditions and Yields for Each Step

The optimization of the methoxymethylation of 2-Chloro-4-hydroxybenzoic acid is crucial for maximizing the yield and purity of the final product. Several methods for the formation of MOM ethers from phenols have been reported in the literature, each with its own set of reaction conditions and potential advantages. nih.govupm.edu.my The choice of reagents and conditions can significantly impact the efficiency of the reaction.

A variety of reagents can be employed for the introduction of the MOM group onto a phenolic hydroxyl group. adichemistry.com These include chloromethyl methyl ether (MOMCl), dimethoxymethane (methylal), and methoxymethyl acetate (B1210297). wikipedia.orggoogle.com The selection of the appropriate reagent and base or catalyst system is a key aspect of optimizing the reaction.

The following interactive data table summarizes various reported conditions for the methoxymethylation of phenols, which can serve as a basis for optimizing the synthesis of this compound. The yields reported are for the specific substrates used in the cited literature and may vary for 2-Chloro-4-hydroxybenzoic acid.

ReagentBase/CatalystSolventTemperatureTimeYield Range (%)Reference
Chloromethyl methyl ether (MOMCl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)Room Temperature3 - 8 h85 - 98 wikipedia.orgsynarchive.com
Chloromethyl methyl ether (MOMCl)Sodium Hydride (NaH)Dimethylformamide (DMF)Not specified2 h74 - 96 synarchive.com
Chloromethyl methyl ether (MOMCl)Potassium Carbonate (K₂CO₃)AcetoneReflux3 - 6 hHigh nih.govscispace.com
Dimethoxymethanep-Toluenesulfonic acidMethylene (B1212753) ChlorideRefluxOvernightNot specified google.com
Methoxymethyl acetateZinc Chloride (ZnCl₂)Dichloromethane (CH₂Cl₂)Room Temperature16 h66 - 81

For the specific synthesis of this compound, optimization would involve screening these conditions. For instance, starting with MOMCl and a non-nucleophilic base like DIPEA in an inert solvent such as dichloromethane is a common and effective method. wikipedia.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Strategies for Minimizing By-product Formation and Enhancing Purity

Minimizing by-products and enhancing the purity of this compound are critical for its intended applications. Several strategies can be employed during and after the synthesis to achieve this.

Choice of Reagents: The use of chloromethyl methyl ether (MOMCl) is effective but has been identified as a potential carcinogen, which may necessitate special handling procedures. wikipedia.orggoogle.com Alternative, less hazardous reagents like dimethoxymethane or methoxymethyl acetate can be used to avoid the safety concerns and potential by-products associated with MOMCl. google.com

Control of Reaction Conditions: Careful control of the reaction stoichiometry is important. Using a slight excess of the methoxymethylating agent can help drive the reaction to completion, but a large excess should be avoided as it can lead to the formation of by-products and complicate purification. The choice of base is also critical; a strong, non-nucleophilic base like DIPEA is often preferred to prevent side reactions with the carboxylic acid group of the starting material or the product. wikipedia.org

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically employed to remove the base (as its salt) and any water-soluble impurities. The crude product is then extracted into an organic solvent.

The primary method for purification of the final product is column chromatography on silica (B1680970) gel. nih.govscispace.comacs.org The polarity of the eluent can be optimized to achieve a good separation of the desired product from any unreacted starting material and by-products. Recrystallization from a suitable solvent system could be an alternative or additional purification step to obtain a highly pure product.

By implementing these strategies, the formation of by-products can be minimized, and this compound can be isolated in high purity.

Chemical Reactivity and Advanced Transformations of 2 Chloro 4 Methoxymethoxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a hub for derivatization, allowing for the formation of esters and amides, reduction to an alcohol, and even its complete removal through decarboxylation.

The carboxylic acid functionality of 2-Chloro-4-(methoxymethoxy)-benzoic acid can be readily converted into a wide range of ester and amide derivatives. These reactions are fundamental for modifying the compound's physical and biological properties or for preparing it for subsequent coupling reactions.

Standard esterification protocols, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, are applicable. However, to avoid the potential cleavage of the acid-sensitive MOM ether, milder conditions are often preferred. Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester and amide formation at room temperature.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide variety of alcohols or amines to yield the desired esters or amides in high yield. This two-step procedure is often very efficient but requires careful handling of the moisture-sensitive acyl chloride intermediate. The synthesis of related ester structures, such as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrates the utility of acyl chlorides in forming ester linkages with phenolic hydroxyl groups. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Reaction Type Reagent/Catalyst Conditions Product Notes
Esterification Alcohol, H₂SO₄ (cat.) Reflux Ester Potential for MOM ether cleavage.
Alcohol, DCC, DMAP Room Temperature Ester Mild conditions, protects MOM group.
1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine 0 °C to RT Ester Highly efficient, proceeds via acyl chloride.
Amidation Amine, EDC, HOBt Room Temperature Amide Mild conditions, minimizes side reactions.

This table presents generalized conditions and may require optimization for specific substrates.

The carboxylic acid group can be selectively reduced to a primary alcohol, (2-Chloro-4-(methoxymethoxy)phenyl)methanol. This transformation opens up a new set of synthetic possibilities, as the resulting benzyl (B1604629) alcohol can be further functionalized.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) in ethereal solvents (e.g., THF, diethyl ether) are effective for this reduction. However, these reagents are non-selective and would also reduce other susceptible functional groups. A milder and more chemoselective approach involves the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or sodium borohydride (B1222165) in the presence of an activating agent. For instance, the activation of a carboxylic acid by forming a mixed anhydride, followed by reduction with sodium borohydride, can selectively reduce the acid over other carbonyls like amides. nih.gov Another modern method employs manganese(I)-catalyzed hydrosilylation, which can reduce various aromatic carboxylic acids to their corresponding alcohols under relatively mild conditions (e.g., 80 °C) using phenylsilane (B129415) as the reducing agent. nih.gov

Once the primary alcohol, (2-Chloro-4-(methoxymethoxy)phenyl)methanol, is formed, it can undergo further transformations. It can be oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems). Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Decarboxylation, the removal of the carboxyl group as CO₂, provides a direct method to form a C-H or C-X bond at the 2-position of the aromatic ring. The success of this reaction often depends on the substitution pattern of the aromatic ring. The decarboxylation of aromatic acids can be challenging and often requires high temperatures or the presence of activating groups. nih.gov For instance, the decarboxylation of 2,4-dimethoxybenzoic acid, a structurally similar compound, is known to be accelerated in acidic solutions. researchgate.net The presence of electron-donating groups, such as the methoxy (B1213986) group that would result from MOM ether cleavage, can facilitate protolytic decarboxylation under acidic conditions. nist.gov

More synthetically useful are transition-metal-catalyzed decarboxylative coupling reactions. However, a particularly relevant transformation is halodecarboxylation, which replaces the carboxylic acid with a halogen. acs.org The Hunsdiecker reaction, using a silver salt of the carboxylic acid with a halogen, is a classic example, though it often proceeds via a radical pathway. acs.org Modern variations may use other metal catalysts. For example, some methods have been developed for the decarboxylative fluorination of benzoic acids at low temperatures. organic-chemistry.org It is important to note that the efficiency of halodecarboxylation can be substrate-dependent; for instance, some methods work poorly for benzoic acids unless they are substituted with electron-withdrawing groups like a nitro group. acs.org

Table 2: Selected Decarboxylation Methods for Aromatic Acids

Reaction Type Reagents Key Features Product Type
Protolytic Decarboxylation Strong Acid (e.g., HClO₄), Heat Requires activating groups on the ring. researchgate.netnist.gov Aryl-H
Decarboxylative Hydroxylation Cu(I)/Cu(II), Light (35 °C) A modern, mild method to form phenols. nih.gov Aryl-OH
Hunsdiecker Reaction (Bromodecarboxylation) 1. AgNO₃2. Br₂ Classic method, radical mechanism. acs.org Aryl-Br

| Cristol-Firth Modification | HgO, Br₂, CCl₄ | Alternative to silver salts. acs.org | Aryl-Br |

This table presents generalized methods and their suitability for this compound would require experimental validation.

Reactivity of the Methoxymethoxy Ether

The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl at the 4-position. Its stability and the conditions required for its removal are critical considerations in any synthetic sequence involving this compound.

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com This is the most common method for its removal. Treatment with strong protic acids like hydrochloric acid or sulfuric acid in a protic solvent such as methanol (B129727) or water will efficiently deprotect the phenol (B47542). adichemistry.com For substrates that are sensitive to harsh conditions, weaker acids like trifluoroacetic acid (TFA) or formic acid can be used, sometimes requiring gentle heating. thieme-connect.de

Lewis acids also effectively cleave MOM ethers. Reagents such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or trimethylsilyl (B98337) iodide (TMSI) can be used, often in aprotic solvents like dichloromethane (B109758). The reaction with trialkylsilyl triflates (e.g., TMSOTf) in the presence of 2,2'-bipyridyl represents a mild method that can differentiate between aromatic and aliphatic MOM ethers. nih.gov For aromatic MOM ethers, this reagent combination can first convert the MOM ether into a silyl (B83357) ether, which is then hydrolyzed to the phenol during aqueous workup. nih.gov

While MOM ethers are generally stable to most reductive conditions, certain reagents can effect their cleavage. For example, some sources note sensitivity to reagents like Zn/HCl, which combines a reducing agent with a strong acid. adichemistry.com

The MOM ether provides robust protection under a wide range of non-acidic conditions, making it a valuable tool in multi-step synthesis. nih.gov

Stability to Bases: The MOM group is stable across a broad pH range, typically cited as pH 4 to 12. adichemistry.com It is completely inert to strong bases like sodium hydroxide, potassium carbonate, and organometallic bases such as organolithium reagents or Grignard reagents. This allows for reactions like base-mediated hydrolysis of an ester elsewhere in the molecule or metal-halogen exchange without affecting the MOM-protected phenol.

Stability to Nucleophiles and Electrophiles: It is generally unreactive towards common nucleophiles and electrophiles that are not Lewis acidic. adichemistry.com

Stability to Oxidizing and Reducing Agents: The MOM ether is inert to a wide variety of common oxidizing agents (e.g., KMnO₄, CrO₃, PCC) and reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd). adichemistry.com This stability allows for the reduction of the carboxylic acid group, as discussed in section 3.1.2, without premature deprotection of the phenol.

This predictable stability profile allows for selective manipulation of the carboxylic acid moiety while the phenolic hydroxyl group remains masked. The deprotection is typically reserved for a later stage in the synthesis, unveiled by a specific acidic treatment.

Table 3: Chemical Compound Names

Compound Name
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
(2-Chloro-4-(methoxymethoxy)phenyl)methanol
2,2'-bipyridyl
2,4-dimethoxybenzoic acid
2-((4-(chloromethyl)benzoyl)oxy)benzoic acid
This compound
4-dimethylaminopyridine (DMAP)
Borane-tetrahydrofuran complex (BH₃·THF)
Dicyclohexylcarbodiimide (DCC)
Lithium aluminum hydride (LiAlH₄)
Magnesium bromide (MgBr₂)
Oxalyl chloride
Phenylsilane
Sodium borohydride
Thionyl chloride (SOCl₂)
Trifluoroacetic acid (TFA)
Trimethylsilyl iodide (TMSI)
Trimethylsilyl triflate (TMSOTf)

Transformations Involving the Aryl Chloride

The chlorine atom attached to the benzene (B151609) ring is the primary site for a variety of powerful bond-forming and modification reactions. However, aryl chlorides are known to be less reactive than their bromide and iodide counterparts, often requiring more forcing conditions or specialized catalyst systems for efficient transformation. uwindsor.canih.govwikipedia.org The position of the chlorine atom, ortho to the electron-withdrawing carboxylic acid group, further influences its reactivity through steric and electronic effects.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing an aryl halide with a nucleophile. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent loss of the halide leaving group restores the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the anionic intermediate through resonance. libretexts.orglibretexts.org In this compound, the carboxylic acid (or its carboxylate form under basic conditions) is an electron-withdrawing group. However, its activating effect is somewhat offset by the electron-donating methoxymethoxy group at the para position. The reaction is typically feasible with strong nucleophiles like alkoxides, thiolates, or amines, often requiring high temperatures.

In a related context, studies on 2-fluoro- and 2-methoxybenzoic acids have shown that substitution of the ortho-group with lithioamides can occur under mild, metal-free conditions. researchgate.net This suggests that with a sufficiently strong nucleophile, the ortho-chloro group in the target molecule could undergo substitution. The rate of SNAr reactions with aryl halides often follows the trend F > Cl > Br > I, as the electronegativity of the halogen is crucial for the initial nucleophilic attack, which is the rate-determining step. youtube.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, etc.), and reductive elimination. libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, significant advances in ligand and catalyst design have enabled their widespread use as coupling partners. uwindsor.ca

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com This reaction is highly valued for its mild conditions, low toxicity of boron reagents, and broad functional group tolerance. uwindsor.ca For challenging substrates like aryl chlorides, particularly those that are electron-neutral or electron-rich, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) is often essential to facilitate the difficult oxidative addition step. organic-chemistry.org The coupling of 2-chlorobenzoic acid has been demonstrated in annulation reactions at high temperatures (140 °C) using Pd(OAc)₂ as the catalyst. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with trans stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgwikipedia.org Efficient Heck reactions with aryl chlorides often require specialized catalysts or conditions, such as the use of phosphine-free palladacycle complexes or performing the reaction in ionic liquids. wikipedia.orgbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity order for the halide is I > Br > Cl, making aryl chlorides the most challenging substrates. wikipedia.org However, improved protocols using highly active palladium/phosphine ligand systems have been developed to enable the efficient coupling of aryl chlorides, sometimes even under copper-free conditions to prevent the undesired homocoupling of alkynes. acs.orgnih.gov For sterically hindered substrates like 2-substituted aryl halides, larger amounts of catalyst may be required. acs.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides and primary or secondary amines. libretexts.orgwikipedia.org It is catalyzed by a palladium complex with a suitable ligand and requires a base. wikipedia.org The development of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., Josiphos, XPhos) has been critical for expanding the reaction's scope to include less reactive aryl chlorides. acs.orgtcichemicals.comorganic-chemistry.org The reaction is known to be sensitive to conditions, but provides a powerful alternative to classical methods like nucleophilic aromatic substitution for C-N bond formation. wikipedia.orgacs.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

ReactionCoupling PartnerBond FormedTypical Catalysts/LigandsTypical Base
Suzuki-MiyauraBoronic Acid/EsterC-C (sp²-sp²)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphines (e.g., XPhos, SPhos)K₂CO₃, K₃PO₄, Cs₂CO₃
HeckAlkeneC-C (sp²-sp²)Pd(OAc)₂, PalladacyclesNEt₃, K₂CO₃, NaOAc
SonogashiraTerminal AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂/CuI, Pd/phosphine complexesNEt₃, Piperidine, Diisopropylamine
Buchwald-HartwigAmine (1° or 2°)C-NPd₂(dba)₃, Pd(OAc)₂ with bulky phosphines (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃

Reductive dehalogenation is a transformation that replaces a halogen atom with a hydrogen atom. This can be a useful synthetic step, for instance, if the chloro group was used as a directing or blocking group and needs to be removed at a later stage. organic-chemistry.orgresearchgate.net

This reaction is commonly achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. organic-chemistry.orgsci-hub.se Hydrogen gas is a common reductant, but transfer hydrogenation using sources like formates (e.g., potassium formate) or sodium hypophosphite is also effective and often more convenient for laboratory scale. nih.govsci-hub.sepsu.edu While aryl bromides are reduced more readily, aryl chlorides can also be reduced, though they may require more vigorous conditions or higher catalyst loadings. organic-chemistry.orgsci-hub.se Importantly, catalytic hydrogenation can be chemoselective, allowing for the removal of the chloro group in the presence of other reducible functional groups like carboxylic acids under neutral conditions. organic-chemistry.orgresearchgate.net Other methods for reductive dehalogenation include the use of zinc powder in aqueous ammonium (B1175870) chloride. psu.edu

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

When a molecule with multiple reactive sites like this compound undergoes a reaction, controlling the selectivity is paramount.

Chemoselectivity : This refers to the preferential reaction of one functional group over others. In palladium-catalyzed cross-coupling reactions, the C-Cl bond is the target. A significant challenge is to perform the coupling without cleaving the acid-labile methoxymethyl (MOM) ether protecting group, which requires carefully controlled pH and reaction conditions. Furthermore, the carboxylic acid group itself can interact with the catalyst or base. In some cases, protection of the carboxylic acid as an ester might be necessary to prevent side reactions, although many modern coupling protocols are tolerant of free carboxylic acids. researchgate.net In tandem reactions, chemoselectivity allows for sequential transformations; for example, a palladium catalyst can selectively catalyze an allylic substitution in the presence of a vinylboronate ester, which can then undergo a subsequent Suzuki coupling. nih.gov

Regioselectivity : This concerns the position at which a reaction occurs. For the transformations discussed in section 3.3, the reaction is inherently regioselective at the carbon atom bearing the chlorine. However, in other potential reactions, such as electrophilic aromatic substitution or C-H activation, the regiochemical outcome would be dictated by the combined directing effects of the substituents. The ortho-chloro and para-MOM groups are ortho, para-directing, while the meta-directing carboxylic acid deactivates the ring. The interplay of these effects would determine the position of any further substitution.

Stereoselectivity : This is primarily relevant for the Heck reaction, which typically proceeds with high trans selectivity in the formation of the new double bond. organic-chemistry.org This is a result of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination.

Mechanistic Investigations of Key Transformation Pathways

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally follow a common catalytic cycle. libretexts.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex (LₙPd⁰). This is often the rate-limiting step for aryl chlorides due to the strength of the C-Cl bond. This step forms a square planar palladium(II) intermediate (Ar-Pd(II)-Cl(L)₂). uwindsor.calibretexts.org The use of bulky, electron-rich ligands is crucial as they promote this difficult step. chemrxiv.org

Transmetalation (for Suzuki, Sonogashira, etc.) : In reactions like the Suzuki coupling, the next step is transmetalation. The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. wikipedia.orglibretexts.org In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and copper(I) salt, performs the transmetalation. wikipedia.org

Migratory Insertion (for Heck) : In the Heck reaction, instead of transmetalation, the alkene coordinates to the palladium(II) complex and then inserts into the Pd-Aryl bond. wikipedia.org

Reductive Elimination : This is the final product-forming step. The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org

Mechanistic studies have revealed the importance of various factors. The choice of solvent can influence catalyst activity and stability. acs.org The nature of the base is critical, particularly in the Suzuki reaction where it activates the boronic acid for transmetalation. organic-chemistry.org In some cases, the mechanism can be more complex, with different pathways (e.g., neutral vs. cationic) being favored depending on the ligands and reaction conditions. libretexts.org DFT calculations are increasingly used to understand these pathways and predict chemoselectivity in complex systems. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Methoxymethoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-4-(methoxymethoxy)-benzoic acid, a combination of ¹H, ¹³C, and 2D NMR experiments would provide unequivocal structural confirmation.

Detailed ¹H, ¹³C, and 2D NMR Assignments for Comprehensive Structural Confirmation and Elucidation of Conformational Preferences

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxymethyl (MOM) group protons, and the carboxylic acid proton. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. The two protons of the -O-CH₂-O- linker of the MOM group would likely appear as a singlet, while the methyl protons of the -O-CH₃ group would also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the six carbons of the benzene ring (with distinct shifts due to the different substituents), the methylene (B1212753) carbon of the MOM group, and the methyl carbon of the MOM group. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the chloro, methoxymethoxy, and carboxylic acid substituents.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (2D NMR)
-COOH> 10 (broad s)~168-172HMBC to aromatic carbons
Ar-H (adjacent to COOH)~7.8-8.0 (d)~130-133COSY to other Ar-H
Ar-H (adjacent to Cl)~7.1-7.3 (d)~115-118COSY to other Ar-H
Ar-H (between Cl and O-MOM)~7.0-7.2 (dd)~125-128COSY to other Ar-H
-O-CH₂-O-~5.2-5.4 (s)~94-96HMBC to aromatic carbon and -OCH₃
-O-CH₃~3.4-3.6 (s)~56-58HMBC to -O-CH₂-O-

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Absorption Band Analysis for Functional Group Identification and Molecular Fingerprinting

The IR spectrum of this compound would be dominated by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a feature often referred to as a "hairy beard". docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band typically found between 1680-1710 cm⁻¹ for aromatic acids. spectroscopyonline.com The presence of the methoxymethyl ether would be indicated by C-O stretching bands, likely in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ range. docbrown.info The C-Cl stretching vibration would be observed at lower wavenumbers, generally in the fingerprint region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching bands are often strong, as is the C=O stretch, aiding in the confirmation of these functional groups.

Correlation with Theoretically Predicted Vibrational Frequencies

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. These predicted frequencies, when appropriately scaled, can be correlated with the experimental IR and Raman spectra. This correlation aids in the precise assignment of complex vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), where many overlapping bands occur. researchgate.net Such a theoretical analysis can also provide insights into the different conformational isomers that may be present and their relative energies.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid Dimer)2500-3300Broad, Strong
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch (MOM group)2850-2960Medium
C=O stretch (Carboxylic Acid)1680-1710Strong, Sharp
Aromatic C=C stretch1400-1600Medium-Strong (multiple bands)
C-O stretch (Ether and Acid)1000-1300Strong
C-Cl stretch600-800Medium-Strong

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight of a compound and deducing its elemental formula. It also provides valuable structural information through the analysis of fragmentation patterns.

Accurate Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry would provide an accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula, C₈H₇ClO₃. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak (M).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several predictable pathways. A primary fragmentation would be the loss of the methoxymethyl group (-CH₂OCH₃, 45 Da) or the methoxy (B1213986) portion (-OCH₃, 31 Da). Another common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of carbon monoxide (CO, 28 Da) following an initial rearrangement. The resulting fragment ions would provide further confirmation of the connectivity of the substituents on the benzene ring. Analysis of these fragmentation pathways allows for a detailed reconstruction of the molecule's structure.

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Crystal Packing Arrangements

Experimental data on the solid-state molecular conformation and crystal packing of this compound is not available in the reviewed literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A detailed analysis of the intermolecular interactions for this compound cannot be conducted without its determined crystal structure.

Chiroptical Spectroscopy (If applicable to chiral derivatives or synthetic intermediates)

No studies on the chiroptical spectroscopy of chiral derivatives or synthetic intermediates of this compound were found in the public domain.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 2-Chloro-4-(methoxymethoxy)-benzoic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental properties. documentsdelivered.comnih.gov

The structure of this compound allows for several possible conformations, primarily due to the rotation around the C-O bonds of the methoxymethoxy group and the C-C bond connecting the carboxylic group to the benzene (B151609) ring. Computational studies on similar substituted benzoic acids, such as 2-chloro-4-nitrobenzoic acid, have revealed the existence of multiple stable conformers. ucl.ac.ukresearchgate.net For this compound, it is anticipated that different orientations of the methoxymethoxy and carboxylic acid groups would lead to distinct, stable conformers. The optimization process in DFT calculations seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular geometry.

Key to the conformational landscape is the potential for intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and the ether oxygen of the methoxymethoxy group. The planarity of the benzoic acid core and the relative orientation of the substituents are critical factors determined through geometry optimization.

DFT calculations can precisely determine the total electronic energy of each optimized conformer. By comparing these energies, the relative stabilities of the different isomers can be established. The conformer with the lowest energy is the most stable and would be expected to be the most abundant form under equilibrium conditions. The energy differences between conformers, typically expressed in kcal/mol or kJ/mol, provide insight into the energetic barriers to interconversion. For substituted benzoic acids, these energy differences can be influenced by steric hindrance and intramolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. dergipark.org.tr

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. documentsdelivered.comnih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxymethoxy group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and chloro substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid and methoxymethoxy groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidity and susceptibility to nucleophilic attack. The chlorine atom would also influence the electrostatic potential of the aromatic ring. This analysis is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. For this compound, this would involve predicting the 1H and 13C chemical shifts. Comparing these predicted values with experimental spectra aids in the assignment of signals to specific atoms in the molecule. ucl.ac.ukmdpi.com

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Analysis of the vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. sgu.ruresearchgate.netnih.gov For instance, the characteristic C=O stretching frequency of the carboxylic acid and the C-O stretching of the methoxymethoxy group can be precisely identified.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm-1) Experimental Frequency (cm-1)
O-H stretch (Carboxylic acid) 3550 ~3000 (broad)
C=O stretch (Carboxylic acid) 1720 ~1700
C-O stretch (Ether) 1150 ~1145

Note: These are representative values. Calculated frequencies are often systematically higher than experimental ones and are typically scaled for better comparison.

Molecular Dynamics Simulations for Conformational Sampling in Solution (if applicable)

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of a molecule in a dynamic environment, such as in solution. MD simulations model the movement of atoms over time, taking into account solvent effects and temperature.

Theoretical Basis of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are founded on the principle that the reactivity of a chemical compound is intrinsically linked to its molecular structure. By quantifying structural features, it is possible to derive mathematical models that predict reactivity. For "this compound," its reactivity is primarily determined by the electronic and steric influences of its substituents—the chloro and methoxymethoxy groups—on the benzoic acid core. Computational chemistry provides the tools to theoretically probe and quantify these relationships.

The theoretical foundation of QSRR for substituted benzoic acids, including "this compound," is largely built upon the principles of linear free-energy relationships, most famously represented by the Hammett equation. mdpi.com This equation provides a framework for understanding how substituents on an aromatic ring influence reaction rates and equilibrium constants. mdpi.com The Hammett equation is given by:

log(K/K₀) = σρ

Where:

K is the equilibrium constant for a reaction of a substituted aromatic compound.

K₀ is the equilibrium constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which is dependent on the reaction type and conditions but not on the substituent.

Inductive and Resonance Effects:

Density Functional Theory (DFT) Descriptors:

Modern computational chemistry employs Density Functional Theory (DFT) to calculate a range of molecular descriptors that provide a more nuanced understanding of reactivity than empirical constants alone. nih.gov These descriptors arise from the fundamental electronic structure of the molecule and are key to building robust QSRR models. For "this compound," several DFT descriptors are of particular importance:

Chemical Potential (μ): This descriptor is related to the electronegativity of the molecule. mdpi.com A lower chemical potential generally indicates a higher propensity to accept electrons, suggesting increased electrophilicity.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. researchgate.net Softness is the reciprocal of hardness and indicates the molecule's polarizability. mdpi.com Generally, harder molecules are less reactive, while softer molecules are more reactive.

Fukui Function (f(r)): This function describes the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com It is a powerful tool for identifying the most electrophilic and nucleophilic sites within a molecule. nih.gov For instance, the Fukui function can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, providing a detailed picture of the molecule's reactivity landscape. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Theoretical studies on substituted benzoic acids have demonstrated strong correlations between these DFT descriptors and experimental reactivity data, such as pKa values (a measure of acidity). psu.edu For example, electron-withdrawing substituents tend to lower the LUMO energy, making the molecule a better electron acceptor and increasing its acidity. researchgate.net Conversely, electron-donating substituents raise the HOMO energy, making the molecule a better electron donor and decreasing its acidity. researchgate.net

The theoretical basis of QSRR for "this compound" thus lies in the computational quantification of the electronic effects of its substituents through DFT-derived descriptors. These descriptors provide a detailed, quantitative framework for predicting how the molecule will behave in various chemical reactions, forming the core of its theoretical reactivity profile.

Role As a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

Precursor to Functionalized Aromatic Systems for Diverse Applications

2-Chloro-4-(methoxymethoxy)-benzoic acid serves as a key precursor for the synthesis of highly functionalized aromatic systems, particularly substituted benzofurans. Benzofuran (B130515) motifs are prevalent in numerous biologically active natural products and pharmaceutical agents, exhibiting a range of activities including antimicrobial and anticancer properties. rsc.orgscienceopen.com The synthesis of these scaffolds often requires carefully orchestrated reaction sequences, where starting materials with specific substitution patterns are essential.

One prominent application involves the construction of the benzofuran core through catalytic methods. For instance, ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids, followed by an oxygen-induced annulation, provides a direct route to benzofuran derivatives. nih.gov In this context, this compound is an ideal starting material. The methoxymethoxy (MOM) group effectively protects the reactive C4-hydroxyl group, preventing undesired side reactions while allowing the C2-chloro and C1-carboxylic acid groups to direct subsequent transformations. After the desired scaffold is constructed, the MOM group can be selectively removed under acidic conditions to reveal the free phenol (B47542), a common functional group in many bioactive benzofurans.

This strategy allows for the synthesis of complex structures like diptoindonesin G, a naturally occurring biologically active benzofuran, which has been synthesized using a methoxy-substituted hydroxy-benzoic acid as a starting material. nih.gov The use of precursors like this compound is crucial for accessing these valuable molecular architectures.

Intermediate in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The unique arrangement of functional groups on this compound makes it a valuable intermediate in the multi-step synthesis of complex organic and heterocyclic systems. Beyond benzofurans, this building block can be elaborated into other important scaffolds.

The synthesis of substituted benzofuran-2-carboxylic acids, for example, can be achieved from precursors like 2-gem-dibromovinylphenols through copper-catalyzed intramolecular C-O coupling. organic-chemistry.org The foundational 2-chloro-4-hydroxyphenyl structure, from which this compound is derived, is a key starting point for creating such vinylphenols. The presence of the chloro substituent and the protected hydroxyl group allows for sequential, site-selective reactions to build complexity.

Furthermore, the carboxylic acid group can be converted into an 8-aminoquinoline (B160924) (8-AQ) amide, which then acts as a directing group for C-H arylation at the C3 position of a benzofuran ring. nih.gov This highlights how the initial benzoic acid functionality can be used to guide the introduction of further substituents, leading to highly decorated heterocyclic systems that would be difficult to access otherwise. The MOM-protected phenol ensures that the C-H activation occurs at the desired position without interference.

Contribution to Methodological Advancements in Aromatic Functionalization and Protecting Group Chemistry

The utility of this compound is intrinsically linked to advancements in protecting group chemistry and aromatic functionalization. Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to allow transformations to occur elsewhere in the molecule. mdpi.com

The methoxymethoxy (MOM) ether is a classic example of a protecting group for phenols. Its role in this compound is critical. It prevents the acidic proton of the phenol from interfering with base-mediated reactions and deactivates the ring towards certain electrophilic substitutions, thereby channeling reactivity towards the other functional groups. This selective masking is fundamental to developing robust and high-yielding synthetic routes.

This compound is also a prime substrate for exploring and optimizing modern synthetic methodologies, such as catalytic C-H activation. mdpi.combeilstein-journals.org The carboxylic acid is a well-known directing group for ortho C-H activation, meaning reactions can be guided to the C5 position. The electronic effects of the chloro and MOM-oxy substituents significantly influence the reactivity of the aromatic ring, making it an interesting model system for studying the regioselectivity of such transformations. mdpi.com The development of new catalytic systems often relies on understanding how they perform with variously substituted substrates like this one.

Derivatization for Exploring Structure-Reactivity and Structure-Property Relationships

A key activity in medicinal chemistry and materials science is the synthesis of compound libraries to explore structure-activity relationships (SAR) and structure-property relationships. This compound is an excellent scaffold for generating such libraries.

Starting from this single intermediate, a diverse range of derivatives can be prepared. The carboxylic acid can be converted into a wide variety of esters, amides, or other functional groups. The chloro substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. After these modifications, the MOM protecting group can be removed to yield the corresponding 4-hydroxy derivatives.

This systematic approach allows researchers to probe how different substituents at various positions on the benzoic acid core affect a particular biological activity or physical property. For example, a similar strategy is employed to create derivatives of salicylic (B10762653) acid to develop new analgesic compounds with improved properties. nih.gov By modifying the core structure of this compound, chemists can fine-tune molecular properties to optimize performance for a specific application, be it as a pharmaceutical, an agrochemical, or a functional material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(methoxymethoxy)-benzoic acid to achieve high yield and purity?

  • Methodological Answer : A practical approach involves multi-step synthesis starting from nitro precursors. For example, catalytic hydrogenation of 2-nitro derivatives (e.g., dimethyl 2-nitroterephthalate) using Pd/C under controlled conditions can yield intermediates, followed by acid hydrolysis to introduce the methoxymethoxy group. Purity is ensured via HPLC monitoring (≥98% purity) and crystallization in methanol/water mixtures . Key steps include TLC for intermediate tracking and ¹H NMR for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR and MS : Confirm molecular structure and functional groups (e.g., methoxymethoxy and carboxylic acid signals) .
  • FT-IR : Identifies vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹, O–CH₃ bending) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX refinement for small-molecule structures) .

Q. How can reaction intermediates be monitored during synthesis?

  • Methodological Answer : Use thin-layer chromatography (TLC) with UV visualization for real-time tracking of intermediates. For quantitative analysis, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/0.2% phosphoric acid (70:30 v/v) at 214 nm provides high resolution and sensitivity .

Advanced Research Questions

Q. How do solvation effects influence the reactivity descriptors of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) with the Polarizable Continuum Model (PCM) can predict solvation effects. For instance, solvation in polar solvents like water lowers electrophilicity indices by ~15% compared to gas-phase calculations, altering nucleophilic attack sites (e.g., Fukui function analysis) .

Q. What computational methods predict the electronic properties and nonlinear optical (NLO) behavior of this compound?

  • Methodological Answer : DFT studies calculate:

  • HOMO-LUMO gap : Predicts charge-transfer potential (e.g., 4.2 eV gap indicates moderate reactivity) .
  • Hyperpolarizability (β) : Values >100 × 10⁻³⁰ esu suggest NLO applications.
  • Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., carboxylic acid group) for interaction studies .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzoic acid derivatives?

  • Methodological Answer :

  • SHELX refinement : Use twin refinement for twinned crystals and high-resolution data (e.g., R-factor < 0.05) .
  • Comparative analysis : Cross-validate bond lengths/angles with similar structures (e.g., 2-Chloro-4-(2-iodobenzenesulfonamido)-benzoic acid) .

Q. How does the methoxymethoxy group affect binding affinity to biological targets like dopamine D2 or serotonin 5-HT3 receptors?

  • Methodological Answer :

  • Molecular docking : Simulate interactions using AutoDock Vina (e.g., methoxymethoxy’s steric bulk may hinder binding in rigid receptors).
  • SPR assays : Measure real-time binding kinetics (e.g., compare with 4-amino-5-chloro-2-methoxybenzoic acid derivatives, which show Kd ~50 nM for 5-HT3) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodological Answer :

  • Storage : Inert atmosphere (N₂) at –20°C to minimize hydrolysis of the methoxymethoxy group .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation .
  • Safety : Use fume hoods for synthesis and PPE (gloves/goggles) due to potential skin irritation .

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